Ylangene

Description

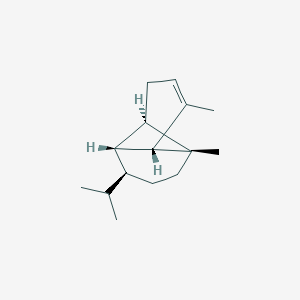

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,6R,7R,8S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11-,12+,13+,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXDPFLIRFYIME-QRTUWBSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C3C1C2(CCC3C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H]3[C@H]1[C@]2(CC[C@H]3C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018185 | |

| Record name | Ylangene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14912-44-8 | |

| Record name | Ylangene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14912-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ylangene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014912448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ylangene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YLANGENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V1KJO52Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of β-Ylangene

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Ylangene is a tricyclic sesquiterpene hydrocarbon, a class of organic compounds prevalent in the essential oils of numerous plants.[1] It is a notable constituent of the essential oil derived from the flowers of the ylang-ylang tree (Cananga odorata), contributing to its characteristic aroma.[2][3] As with many sesquiterpenes, β-ylangene and its isomers are of interest for their potential biological activities and applications in the fragrance, flavor, and pharmaceutical industries.[4][5] This guide provides a comprehensive overview of the known physicochemical properties of β-ylangene, outlines detailed experimental protocols for their determination, and includes relevant analytical methodologies for its characterization.

Molecular and Physicochemical Properties

The physicochemical properties of β-ylangene are crucial for its identification, purification, and evaluation for various applications. While experimentally determined data for β-ylangene is limited in the scientific literature, a combination of reported data for related ylangene isomers and computationally predicted values provides a solid foundation for its characterization.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | [6] |

| Molecular Weight | 204.35 g/mol | [6] |

| CAS Number | 20479-06-5 | [6][7] |

| IUPAC Name | (1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.0²,⁷]decane | [8] |

Spectroscopic and Chromatographic Data

| Property | Value | Source |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention Index (polar column): 1415 | [2] |

| ¹H NMR Spectroscopy | Data not explicitly found for β-ylangene. | |

| ¹³C NMR Spectroscopy | Data not explicitly found for β-ylangene. | |

| Infrared (IR) Spectroscopy | Data not explicitly found for β-ylangene. |

Physical and Chemical Properties

The following table summarizes available experimental and estimated physical properties. It is important to note that some experimental values may be for "this compound" without specifying the isomer, and thus should be considered indicative.

| Property | Value | Remarks | Source |

| Boiling Point | Not available | [8] | |

| Melting Point | Not available | [8] | |

| Density | 0.9091 g/cm³ at 20°C | For α-ylangene | [9] |

| Refractive Index | 1.4934 at 20°C | For α-ylangene | [9] |

| Optical Rotation [α]D | +15.4° at 20°C | For α-ylangene | [9] |

| Vapor Pressure | 0.0381 mmHg at 25°C | Estimated | [7] |

| logP (Octanol/Water) | 6.17 | Estimated | [7] |

| Water Solubility | 0.1383 mg/L at 25°C | Estimated | [7] |

| Solubility | Soluble in alcohol | [7] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of β-ylangene. These protocols are based on standard techniques for the analysis of terpenes and essential oil constituents.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a fundamental technique for the identification and quantification of volatile compounds like β-ylangene in complex mixtures such as essential oils.

Objective: To identify and quantify β-ylangene in a sample.

Methodology:

-

Sample Preparation: Dilute the essential oil sample containing β-ylangene in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration.

-

GC System:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to handle the high concentration of components in essential oils.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of sesquiterpenes. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS System:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identification of β-ylangene is achieved by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

-

Quantification can be performed by creating a calibration curve with a pure standard of β-ylangene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of β-ylangene.

Objective: To elucidate the chemical structure and confirm the identity of β-ylangene.

Methodology:

-

Sample Preparation: Dissolve a purified sample of β-ylangene (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in the complete structural assignment.

-

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation signals are analyzed to assemble the molecular structure of β-ylangene.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Objective: To identify the characteristic functional groups of β-ylangene.

Methodology:

-

Sample Preparation: A small drop of purified β-ylangene is placed between two KBr or NaCl plates (neat liquid film).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups. For β-ylangene, characteristic peaks would include those for C-H stretching and bending vibrations of alkanes and alkenes.

Determination of Boiling Point

Objective: To determine the temperature at which β-ylangene boils at atmospheric pressure.

Methodology (Micro-scale):

-

Place a small amount of purified β-ylangene into a small test tube.

-

Invert a sealed-end capillary tube into the test tube.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a Thiele tube or an oil bath.

-

Observe for a continuous stream of bubbles from the capillary tube.

-

Remove the heat and record the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.

Determination of Density

Objective: To determine the mass per unit volume of β-ylangene.

Methodology:

-

Use a calibrated pycnometer (a small glass flask with a precise volume).

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with purified β-ylangene and weigh it again.

-

The density is calculated by dividing the mass of the β-ylangene by the volume of the pycnometer.

Determination of Refractive Index

Objective: To measure the extent to which light is bent as it passes through β-ylangene.

Methodology:

-

Use an Abbé refractometer.

-

Place a drop of purified β-ylangene on the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize (usually 20°C).

-

Read the refractive index from the scale.

Determination of Optical Rotation

Objective: To measure the rotation of plane-polarized light by a solution of β-ylangene.

Methodology:

-

Prepare a solution of purified β-ylangene of a known concentration in a suitable solvent (e.g., chloroform or ethanol).

-

Use a polarimeter to measure the angle of rotation of plane-polarized light (typically using the sodium D-line at 589 nm) passed through the solution in a sample tube of a known path length.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Mandatory Visualizations

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of β-ylangene from a natural source, such as ylang-ylang essential oil.

Caption: Isolation and characterization workflow for β-Ylangene.

Conclusion

This technical guide provides a thorough overview of the physicochemical properties of β-ylangene, drawing from the available scientific literature and established analytical methodologies. While a complete set of experimentally verified data for β-ylangene remains to be fully elucidated, the provided protocols offer a clear path for researchers to obtain these critical parameters. The continued study of β-ylangene and other sesquiterpenes is essential for unlocking their full potential in various scientific and industrial applications.

References

- 1. Sesquiterpene - Wikipedia [en.wikipedia.org]

- 2. shayandcompany.com [shayandcompany.com]

- 3. mdpi.com [mdpi.com]

- 4. Chemical characteristics of the sesquiterpenes and diterpenes from Lauraceae family and their multifaceted health benefits: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. beta-Ylangene | C15H24 | CID 25244198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. beta-ylangene, 20479-06-5 [thegoodscentscompany.com]

- 8. Showing Compound beta-Ylangene (FDB006158) - FooDB [foodb.ca]

- 9. This compound [drugfuture.com]

The Occurrence and Distribution of Ylangene Isomers in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ylangene, a sesquiterpene hydrocarbon, is a naturally occurring volatile organic compound found in a variety of plant species. It exists in several isomeric forms, with α-ylangene and β-ylangene being the most commonly cited in scientific literature. These isomers contribute to the characteristic aroma of many essential oils and have garnered interest for their potential biological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound isomers, along with detailed experimental protocols for their extraction and identification.

Natural Sources and Quantitative Distribution of this compound Isomers

This compound isomers are distributed across a range of plant families, with significant concentrations found in the essential oils of specific species. The following tables summarize the quantitative data available in the literature for the presence of this compound isomers in various plant materials. It is important to note that the chemical composition of essential oils can vary significantly based on factors such as geographical location, climate, harvest time, and the specific part of the plant used for extraction.

Table 1: Quantitative Distribution of this compound Isomers in Cananga odorata (Ylang-Ylang)

| Plant Part | α-Ylangene (%) | β-Ylangene (%) | Reference |

| Flower | Present (unquantified) | Present (unquantified) | [1] |

Table 2: Quantitative Distribution of this compound Isomers in Garcinia Species

| Species | Plant Part | α-Ylangene (%) | Reference |

| Garcinia brasiliensis | Leaf | Present (unquantified) | [2] |

| Garcinia quaesita | Leaf | Not Detected | [3] |

| Garcinia zeylanica | Leaf | Not Detected | [3] |

| Garcinia celebica | Leaf | Not Detected | [4] |

| Garcinia talbotii | Leaf | Not Detected | [5] |

Note: this compound is mentioned as a constituent of Garcinia brasiliensis essential oil. However, other investigated Garcinia species, such as G. quaesita, G. zeylanica, G. celebica, and G. talbotii, are rich in other sesquiterpenes like α-copaene and β-caryophyllene, but this compound isomers were not reported as major components in the cited studies.

Table 3: Quantitative Distribution of this compound Isomers in Humulus lupulus (Hop)

| Variety | α-Ylangene (%) | Reference |

| Various "Flavor Hops" | Present (unquantified) | [6] |

Note: α-Ylangene is noted as one of the many sesquiterpenes contributing to the aroma of "flavor hops." However, specific quantitative data for different hop varieties was not available in the provided search results.

Table 4: Quantitative Distribution of this compound Isomers in Perilla frutescens

| Variety/Cultivar | α-Ylangene (%) | Reference |

| Chinese and Japanese Accessions | Not a major component | [7][8] |

Note: While the essential oil of Perilla frutescens is rich in compounds like perilla ketone, elemicin, and myristicin, this compound isomers are not reported as major constituents in the analyzed cultivars.

Experimental Protocols

Extraction of Essential Oils

A common and effective method for extracting essential oils containing this compound isomers from plant material is hydrodistillation or steam distillation.

a. Hydrodistillation Protocol

This method is suitable for fresh or dried plant material, particularly flowers and leaves.

-

Apparatus:

-

Clevenger-type apparatus

-

Round-bottom flask (size dependent on sample amount)

-

Heating mantle

-

Condenser

-

Collection vessel

-

-

Procedure:

-

Weigh a known amount of fresh or dried plant material (e.g., 100 g of Cananga odorata flowers).

-

Place the plant material into the round-bottom flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 500 mL).

-

Set up the Clevenger-type apparatus, connecting the flask, condenser, and collection vessel.

-

Begin heating the flask using the heating mantle to bring the water to a boil.

-

Continue the distillation for a set period (e.g., 3-4 hours), during which steam and volatile compounds will rise, condense, and collect in the separator.

-

The essential oil, being less dense than water, will form a layer on top of the hydrosol.

-

After the distillation is complete, carefully collect the essential oil layer.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

-

b. Steam Distillation Protocol

This method is also widely used and is particularly effective for larger quantities of plant material.

-

Apparatus:

-

Steam generator

-

Distillation still (containing the plant material)

-

Condenser

-

Separator

-

-

Procedure:

-

Place the plant material on a perforated grid within the distillation still.

-

Introduce steam from the steam generator into the bottom of the still.

-

The steam passes through the plant material, causing the volatile essential oils to vaporize.

-

The steam and essential oil vapor mixture is then passed through a condenser.

-

The condensed liquid (essential oil and water) is collected in a separator.

-

The essential oil is separated from the aqueous phase (hydrosol) based on their density difference.

-

The collected essential oil is then dried and stored as described in the hydrodistillation protocol.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like this compound isomers in essential oils.

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).

-

-

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at a rate of 3°C/min to 240°C.

-

Final hold: Hold at 240°C for 10 minutes.

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

-

Sample Preparation and Analysis:

-

Dilute the essential oil sample in a suitable solvent (e.g., 1:100 v/v in n-hexane).

-

Inject a small volume of the diluted sample (e.g., 1 µL) into the GC-MS system.

-

Acquire the data.

-

Identify the compounds by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST, Wiley).

-

Quantify the relative percentage of each compound by peak area normalization.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound isomers from plant material.

Biosynthetic Pathway of this compound

This compound, as a sesquiterpene, is synthesized in plants via the mevalonate (MVA) pathway in the cytosol. The key precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP). Specific terpene synthases (TPSs) then catalyze the conversion of FPP into the various sesquiterpene skeletons. In Cananga odorata, a multifunctional terpene synthase, CoTPS2, has been identified to catalyze the synthesis of β-ylangene.[1]

References

- 1. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Potential of Garcinia Species and Their Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sesquiterpenes rich essential oil from Garcinia celebica L. and its cytotoxic and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medic.upm.edu.my [medic.upm.edu.my]

- 6. researchgate.net [researchgate.net]

- 7. oaji.net [oaji.net]

- 8. researchgate.net [researchgate.net]

The Molecular Architecture of Scent: A Technical Guide to Ylangene Biosynthesis in Cananga odorata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of ylangene, a significant contributor to the characteristic floral scent of Cananga odorata (ylang-ylang). The document outlines the key enzymatic steps, presents relevant quantitative data, details experimental methodologies for pathway elucidation, and provides a visual representation of the biochemical cascade. This information is critical for researchers in natural product synthesis, metabolic engineering, and the development of novel fragrances and therapeutics.

The this compound Biosynthetic Pathway: From Precursors to Sesquiterpenes

The biosynthesis of this compound in Cananga odorata is a specialized branch of the broader terpenoid metabolic network. Like all terpenes, this compound originates from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two independent pathways within the plant cell: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[1]

The key steps leading to this compound are as follows:

-

Formation of Farnesyl Pyrophosphate (FPP): Geranyl pyrophosphate (GPP), formed from the condensation of IPP and DMAPP, is further condensed with another molecule of IPP to yield the 15-carbon intermediate, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase. FPP serves as the direct precursor for the synthesis of a vast array of sesquiterpenes.[1][2][3][4]

-

Enzymatic Conversion by a Multifunctional Sesquiterpene Synthase: The final and decisive step in this compound biosynthesis is the conversion of FPP. In Cananga odorata var. fruticosa, a specific multifunctional sesquiterpene synthase, designated as CoTPS2 , has been identified and functionally characterized.[2][4][5][6] This enzyme catalyzes the complex cyclization of the linear FPP molecule to produce multiple sesquiterpene products.

-

Product Profile of CoTPS2: In vitro assays have demonstrated that CoTPS2 is a versatile enzyme, yielding three primary sesquiterpene products: β-ylangene , β-copaene, and β-cubebene.[1][2][3][7][8] This multifunctionality is a common feature among plant terpene synthases.[9]

The following diagram illustrates the core biosynthetic pathway leading to this compound.

Quantitative Analysis of Volatile Terpenes

The volatile organic compounds (VOCs) from the flowers of Cananga odorata var. fruticosa have been analyzed at different developmental stages. The mature yellow flowers show the highest production of VOCs, with sesquiterpenes being the most abundant class of compounds.[1]

| Compound Class | Compound Name | Relative Amount (%) in Mature Yellow Flowers |

| Sesquiterpene | α-farnesene | 31.50 |

| α-bergamotene | 26.79 | |

| germacrene D | 13.26 | |

| β-caryophyllene | 11.57 | |

| humulene | 1.63 | |

| farnesol | 0.75 | |

| trans-β-farnesene | 0.77 | |

| β-ylangene | 0.63 | |

| Monoterpene | cis-β-ocimene | 1.99 |

| trans-β-ocimene | 1.55 | |

| β-linalool | 1.40 |

Table adapted from Jin et al., 2015.[1]

Experimental Protocols for Pathway Characterization

The elucidation of the this compound biosynthetic pathway involved a combination of transcriptomics, molecular cloning, and biochemical assays. The key experimental protocols are detailed below.

RNA Sequencing and Gene Discovery

-

Objective: To identify candidate terpene synthase (TPS) genes involved in floral scent production.

-

Methodology:

-

Plant Material: Mature yellow flowers of C. odorata var. fruticosa were collected, as this stage corresponds to the maximum production of VOCs.[9]

-

RNA Extraction: Total RNA was extracted from the floral tissues using standard protocols.

-

Library Preparation and Sequencing: An RNA-seq library was prepared and sequenced using a high-throughput sequencing platform.

-

Bioinformatic Analysis: The resulting transcriptome data was assembled and mined for sequences with homology to known plant TPS genes.[1][2] This led to the identification of several candidate TPS transcripts, including CoTPS2.[4]

-

Functional Characterization of CoTPS2 in vitro

-

Objective: To determine the enzymatic function of the protein encoded by the CoTPS2 gene.

-

Methodology:

-

Gene Cloning: The full-length coding sequence of CoTPS2 was amplified from cDNA and cloned into an E. coli expression vector (e.g., pET32b or pET28a).[10]

-

Recombinant Protein Expression and Purification: The expression vector was transformed into an E. coli expression strain. Protein expression was induced, and the recombinant CoTPS2 protein was purified using affinity chromatography.

-

Enzyme Assay: The standard reaction mixture contained:

-

Buffer: 25 mM HEPES (pH 7.4)

-

Substrate: 2 mM Farnesyl pyrophosphate (FPP)

-

Cofactor: 15 mM MgCl₂

-

Reducing Agent: 5 mM dithiothreitol

-

Purified CoTPS2 protein (40-50 µg) The reaction was carried out in a total volume of 100 µl.[11]

-

-

Product Identification: The reaction mixture was incubated at 30°C for 1 hour. Volatile products were collected using a solid-phase microextraction (SPME) fiber and analyzed by gas chromatography-mass spectrometry (GC-MS). The identity of the products (β-ylangene, β-copaene, and β-cubebene) was confirmed by comparing their mass spectra and retention indices with those of authentic standards and library data.[1][2]

-

The workflow for the in vitro characterization of CoTPS2 is depicted below.

In planta Confirmation of CoTPS2 Activity

-

Objective: To confirm the activity of CoTPS2 within a plant system.

-

Methodology:

-

Vector Construction: The CoTPS2 gene was cloned into a plant transient expression vector.

-

Agrobacterium-mediated Infiltration: The vector was introduced into Agrobacterium tumefaciens, which was then used to infiltrate the leaves of a model plant, typically Nicotiana benthamiana.[1][2][3][5][8]

-

Volatile Collection and Analysis: After a few days of incubation to allow for gene expression, the volatile compounds emitted by the infiltrated leaves were collected and analyzed by GC-MS.

-

Results: The detection of β-ylangene, β-copaene, and β-cubebene in the headspace of leaves expressing CoTPS2 confirmed its function in planta.[1][2][3][5]

-

Implications for Research and Development

The identification and characterization of CoTPS2, the key enzyme in this compound biosynthesis, opens several avenues for scientific and commercial applications:

-

Metabolic Engineering: Overexpression of CoTPS2 and upstream pathway genes in C. odorata or a heterologous host (like yeast or E. coli) could lead to increased production of ylang-ylang essential oil components.[12][13][14][15] This approach offers a sustainable and scalable alternative to traditional extraction methods.

-

Drug Discovery: Sesquiterpenes are a rich source of bioactive compounds. The products of CoTPS2 can be screened for novel pharmacological activities.

-

Protein Engineering: The multifunctional nature of CoTPS2 makes it an interesting target for protein engineering studies. Mutagenesis could potentially alter the product profile of the enzyme, leading to the synthesis of novel, high-value fragrance compounds.[16]

This guide provides a comprehensive overview of the current understanding of this compound biosynthesis. Further research into the regulatory mechanisms governing the expression of CoTPS2 and other pathway genes will be crucial for fully harnessing the potential of this intricate metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The floral transcriptome of ylang ylang (Cananga odorata var. fruticosa) uncovers biosynthetic pathways for volatile organic compounds and a multifunctional and novel sesquiterpene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. WO2016064347A1 - Terpene synthases from ylang ylang (cananga odorata var. fruticosa) - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The floral transcriptome of ylang ylang (Cananga odorata var. fruticosa) uncovers biosynthetic pathways for volatile organic compounds and a multifunctional and novel sesquiterpene synthase. | Sigma-Aldrich [sigmaaldrich.com]

- 8. academic.oup.com [academic.oup.com]

- 9. The floral transcriptome of ylang ylang (Cananga odorata var. fruticosa) uncovers biosynthetic pathways for volatile organic compounds and a multifunctional and novel sesquiterpene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic Engineering [keaslinglab.lbl.gov]

- 13. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]

- 14. Metabolic Engineering for the Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic engineering for the production of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Biological Nexus: An In-depth Technical Guide to the Bioactivity of Ylangene-Containing Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ylangene, a sesquiterpenoid hydrocarbon, is a constituent of various essential oils, most notably ylang-ylang oil, derived from the flowers of Cananga odorata. While research on isolated this compound is limited, the essential oils containing this compound, particularly ylang-ylang oil, have demonstrated a spectrum of promising biological activities. This guide provides a comprehensive overview of the antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties of this compound-containing essential oils, with a focus on ylang-ylang oil. It details the experimental methodologies used to ascertain these activities and presents available quantitative data for comparative analysis. Furthermore, potential signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the subject.

Data Presentation: Quantitative Bioactivity

The following tables summarize the quantitative data on the biological activities of ylang-ylang (Cananga odorata) essential oil from various studies. It is important to note that the chemical composition of essential oils can vary based on factors such as geographical origin, distillation time, and plant part used, which may influence the observed bioactivities.

Table 1: Antioxidant Activity of Cananga odorata Essential Oil

| Assay | IC50 Value (mg/mL) | Reference |

| DPPH Radical Scavenging | 1.57 - 3.5 | [1][2] |

| DPPH Radical Scavenging | 3.84 | [3] |

| DPPH Radical Scavenging | 2.21 | [1] |

IC50: The concentration of the essential oil required to scavenge 50% of the DPPH radicals.

Table 2: Anti-inflammatory Activity of Cananga odorata Leaf Volatiles

| Assay | IC50 Value (µg/mL) | Reference |

| Nitric Oxide (NO) Production Inhibition in LPS-induced RAW264.7 cells | 37.61 | [3] |

IC50: The concentration of the volatiles required to inhibit 50% of nitric oxide production.

Table 3: Antimicrobial Activity of Cananga odorata Essential Oil

| Microorganism | MIC (mg/mL) | Reference |

| Staphylococcus aureus | 0.04 | [4] |

| Bacillus subtilis | 0.04 | [4] |

| Escherichia coli | > 0.04 | [4] |

| Pseudomonas aeruginosa | > 0.04 | [4] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of the essential oil that inhibits the visible growth of a microorganism.

Table 4: Cytotoxic Activity of Cananga odorata Essential Oil

| Cell Line | IC50 Value (µg/mL) | Reference |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 29.01 | [5][6] |

| A-431 (Skin Squamous Cell Carcinoma) | 218 (24h), 187 (48h), 140 (72h) | [7] |

| A-549 (Lung Carcinoma) | 266 (24h), 222 (48h), 182 (72h) | [7] |

IC50: The concentration of the essential oil required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity Assays

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

-

Sample Preparation: The essential oil is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well microplate or test tubes, a specific volume of each essential oil dilution is mixed with a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the essential oil.

Anti-inflammatory Activity Assay

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the essential oil (dissolved in a vehicle like DMSO, with the final concentration of DMSO kept non-toxic to the cells) for a specific duration (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells, except for the negative control group.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature for 10-15 minutes.

-

Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.

-

Calculation and IC50 Determination: A standard curve using sodium nitrite is prepared to quantify the nitrite concentration. The percentage of NO inhibition is calculated, and the IC50 value is determined.

Antimicrobial Activity Assay

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 1-5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Sample Preparation: The essential oil is serially diluted in the broth medium in a 96-well microplate. An emulsifying agent like Tween 80 (e.g., 0.5% v/v) may be used to enhance the solubility of the oil.

-

Inoculation: Each well containing the diluted essential oil is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the essential oil at which no visible growth of the microorganism is observed. A growth indicator like resazurin or p-iodonitrotetrazolium violet (INT) can be used to aid in the visual determination.

Cytotoxic Activity Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the essential oil for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength between 540 and 570 nm.

-

Calculation and IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. mdpi.com [mdpi.com]

- 5. Co-Delivery of Ylang Ylang Oil of Cananga odorata and Oxaliplatin Using Intelligent pH-Sensitive Lipid-Based Nanovesicles for the Effective Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cyprusjmedsci.com [cyprusjmedsci.com]

Potential Therapeutic Applications of Ylangene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic applications of Ylangene, a sesquiterpenoid found in the essential oil of plants such as Cananga odorata (Ylang-Ylang). This document summarizes the current scientific understanding of this compound's biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.

Introduction to this compound

This compound is a bicyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It exists in several isomeric forms, most notably α-Ylangene and β-Ylangene. These compounds are significant constituents of various essential oils and have garnered scientific interest for their potential pharmacological properties. This guide focuses on the antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities of this compound and its derivatives, providing a foundation for further research and drug development.

Therapeutic Potential and Biological Activities

The therapeutic potential of this compound is primarily associated with its anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties. While much of the existing research has been conducted on essential oils containing this compound, these studies provide valuable insights into the compound's potential applications.

Anti-inflammatory Activity

Emerging evidence suggests that this compound exhibits anti-inflammatory effects, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. An essential oil rich in α-Ylangene has been shown to reduce the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by downregulating NF-κB activity.

Antioxidant Activity

This compound, as a component of Ylang-Ylang essential oil, contributes to its overall antioxidant capacity. The antioxidant activity is attributed to its ability to scavenge free radicals.

Antimicrobial Activity

Ylang-Ylang essential oil, which contains this compound, has demonstrated inhibitory effects against various pathogenic microorganisms.

Cytotoxic Activity

Research has indicated that oxygenated derivatives of this compound possess cytotoxic properties against several human cancer cell lines.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds or essential oils. It is important to note that much of the data pertains to essential oils rich in this compound or its derivatives, and not to the isolated compound itself.

Table 1: Anti-inflammatory and Antioxidant Activity

| Compound/Extract | Assay | Target/Cell Line | Result Type | Value |

| Ylang-Ylang Essential Oil (YEO) | DPPH Radical Scavenging | - | IC₅₀ | 1.57 - 3.5 mg/mL[1][2] |

| Ylang-Ylang Essential Oil (YEO) | Ferric Reducing Antioxidant Power (FRAP) | - | EC₅₀ | 0.17 - 0.21 mg/mL[1] |

| Ylang-Ylang Essential Oil (YEO) | Beta-Carotene Bleaching Inhibition | - | % Inhibition | 57 - 59%[2] |

Table 2: Antimicrobial Activity

| Compound/Extract | Microorganism | Result Type | Value (mg/mL) |

| Ylang-Ylang Essential Oil (YEO) | Staphylococcus aureus | MIC | 0.04[3][4] |

| Ylang-Ylang Essential Oil (YEO) | Bacillus subtilis | MIC | 0.04[3][4] |

| Ylang-Ylang Essential Oil (YEO) | Escherichia coli | MIC | 0.01 - 0.02[5] |

Table 3: Cytotoxic Activity

| Compound | Cancer Cell Line | Result Type | Value (µg/mL) |

| Oxygenated this compound-derived Sesquiterpenoid | HepG2 (Human Liver Carcinoma) | IC₅₀ | 16.0[6][7] |

| Oxygenated this compound-derived Sesquiterpenoid | MDA-MB-231 (Human Breast Carcinoma) | IC₅₀ | 16.3[6][7] |

| Oxygenated this compound-derived Sesquiterpenoid | A549 (Human Lung Adenocarcinoma) | IC₅₀ | 15.8[6][7] |

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are linked to the inhibition of the canonical NF-κB signaling pathway. In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS. This compound is suggested to interfere with this cascade, leading to a reduction in the expression of these inflammatory mediators.

Caption: LPS-induced NF-κB signaling pathway and proposed inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a test compound.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of the test compound (e.g., this compound or essential oil) in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound from the stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well microplate, add 100 µL of each dilution of the test compound to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Prepare a blank control containing 100 µL of the solvent and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

-

The IC₅₀ value (the concentration of the test compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the diluted test compound.

-

Include a positive control well (broth and inoculum, no test compound) and a negative control well (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation, and thus determine the cytotoxicity of a compound.

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

The IC₅₀ value (the concentration of the test compound that reduces cell viability by 50%) can be determined by plotting cell viability against the concentration of the test compound.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of a compound like this compound.

Caption: A general experimental workflow for assessing anti-inflammatory potential.

Conclusion and Future Directions

The available scientific evidence suggests that this compound and its derivatives hold promise as potential therapeutic agents, particularly in the areas of inflammation, oxidative stress, microbial infections, and cancer. The anti-inflammatory activity, mediated through the inhibition of the NF-κB pathway, is a particularly compelling area for further investigation.

However, a significant portion of the current data is derived from studies on essential oils, which are complex mixtures of various compounds. To fully elucidate the therapeutic potential of this compound, future research should focus on:

-

Isolation and purification of α-Ylangene and β-Ylangene to conduct studies on the individual isomers.

-

Comprehensive in vitro and in vivo studies to determine the specific efficacy and safety profiles of isolated this compound.

-

Elucidation of the precise molecular mechanisms underlying its various biological activities.

-

Structure-activity relationship (SAR) studies to identify more potent and selective derivatives.

A deeper understanding of the pharmacology of this compound will be crucial for its potential development into a clinically relevant therapeutic agent. This guide serves as a foundational resource for researchers embarking on this endeavor.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Oxygenated this compound-Derived Sesquiterpenoids from the Soft Coral Lemnalia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Ylangene in Plant-Insect Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ylangene, a sesquiterpene hydrocarbon, is a critical component of the volatile organic compounds (VOCs) emitted by numerous plant species. This technical guide provides an in-depth analysis of this compound's chemical nature, its biosynthesis, and its multifaceted role in mediating complex interactions between plants and insects. It serves as a comprehensive resource, detailing the signaling pathways that regulate its production in response to herbivory and summarizing the quantitative data available on its presence in plant tissues. Furthermore, this guide furnishes detailed experimental protocols for the analysis of this compound and the assessment of its behavioral impact on insects, alongside visualizations of key biological and experimental pathways to facilitate understanding and future research.

Introduction to this compound

This compound (C₁₅H₂₄) is a tricyclic sesquiterpene that exists primarily as two isomers: α-ylangene and β-ylangene. These compounds are integral to the chemical language of plants, acting as semiochemicals that can either attract or repel various insect species. Found in the essential oils of plants like Cananga odorata (ylang-ylang), from which it derives its name, this compound is also produced by a wide array of other plants, often as part of an induced defense response to herbivore attack.[1] Understanding the biosynthesis and ecological function of this compound is paramount for developing novel strategies in pest management and for potential applications in drug development, where natural product scaffolds are of significant interest.

Biosynthesis of this compound

The biosynthesis of this compound isomers originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) pathway in the plant cell's cytosol.

The key steps are as follows:

-

Formation of Farnesyl Pyrophosphate (FPP): Three molecules of IPP are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP).[2][3][4] This reaction is catalyzed by FPP synthase.

-

Cyclization by Terpene Synthase (TPS): The final and decisive step is the conversion of the acyclic FPP into the complex tricyclic structure of this compound. This intricate cyclization is catalyzed by a specific class of enzymes known as terpene synthases (TPS). For instance, in Cananga odorata var. fruticosa, a multifunctional sesquiterpene synthase named CoTPS2 has been identified. This single enzyme is capable of producing β-ylangene, along with its isomers β-copaene and β-cubebene, directly from FPP.[5][6]

The diagram below illustrates the biosynthetic route from the central precursor FPP to β-ylangene.

References

- 1. The floral transcriptome of ylang ylang (Cananga odorata var. fruticosa) uncovers biosynthetic pathways for volatile organic compounds and a multifunctional and novel sesquiterpene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Attraction of Heterorhabditis sp. toward synthetic (E)-beta-cariophyllene, a plant SOS signal emitted by maize on feeding by larvae of Diabrotica virgifera virgifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discrepancy between antennal and behavioral responses for enantiomers of alpha-pinene: electrophysiology and behavior of Helicoverpa armigera (Lepidoptera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topical exposure to (E)-β-farnesene alters behavior, reproduction, and wing dimorphism in the English grain aphid, Sitobion avenae (Hemiptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]

An In-depth Technical Guide to the Enantiomeric Forms of Ylangene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ylangene is a sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It exists as two enantiomeric forms, (+)-α-ylangene and (-)-α-ylangene, which are non-superimposable mirror images of each other. While sharing the same chemical formula and connectivity, these enantiomers can exhibit distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the enantiomeric forms of this compound, focusing on their properties, separation, and potential biological significance, tailored for a scientific audience.

Chemical Structure and Physicochemical Properties

The systematic IUPAC name for α-ylangene is (1S,2R,6R,7R,8S)-1,3-dimethyl-8-(1-methylethyl)tricyclo[4.4.0.0²,⁷]dec-3-ene[1]. The enantiomers differ in the three-dimensional arrangement of the atoms at the chiral centers.

A summary of the known and estimated physicochemical properties of the this compound enantiomers is presented in Table 1. Notably, while some data is available for the (+)-enantiomer, there is a significant lack of reported data for the (-)-enantiomer. Enantiomers possess identical physical properties such as boiling point and density in an achiral environment[2]. However, their interaction with plane-polarized light, known as specific rotation, is equal in magnitude but opposite in direction[3][4].

Table 1: Physicochemical Properties of α-Ylangene Enantiomers

| Property | (+)-α-Ylangene | (-)-α-Ylangene | Reference |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol | [5] |

| CAS Number | 14912-44-8 | Not specified | [5] |

| Appearance | Pale yellow clear liquid (estimated) | Pale yellow clear liquid (estimated) | [6] |

| Boiling Point | 248.00 to 249.00 °C @ 760.00 mm Hg (for racemic or unspecified mixture) | 248.00 to 249.00 °C @ 760.00 mm Hg (for racemic or unspecified mixture) | [6] |

| Density | Not available for pure enantiomer | Not available for pure enantiomer | |

| Specific Rotation ([α]D) | +15.4° | -15.4° (inferred) | |

| Odor Profile | Woody, herbal, spicy, slightly floral (general for this compound) | Woody, herbal, spicy, slightly floral (general for this compound) | [5][7] |

Note: The specific rotation for (-)-α-ylangene is inferred based on the principle that enantiomers have equal and opposite optical rotations.

Synthesis and Enantioselective Separation

Synthesis of Racemic (±)-α-Ylangene

The total synthesis of racemic (±)-α-ylangene has been reported in the scientific literature[8]. A general, though not fully detailed, approach involves the elaboration of a perhydroazulene ring system. This is followed by intramolecular cycloaddition of a dienyl-substituted 3-oxidopyrylium to generate key intermediates for the synthesis of both α- and β-ylangene[8].

Enantioselective Separation

Due to their identical physical properties in an achiral environment, the separation of enantiomers requires a chiral environment. Chiral gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of volatile enantiomers like sesquiterpenes[2][7].

This protocol provides a general framework for the chiral GC separation of α-ylangene enantiomers. Optimization of parameters may be required for specific instrumentation and samples.

1. Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

Chiral capillary column: A column with a cyclodextrin-based stationary phase is recommended for terpene enantiomer separation. Examples include columns with substituted β-cyclodextrin or γ-cyclodextrin derivatives[2][7][9]. A common choice is a column like HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness)[9].

2. Materials:

-

High-purity helium or hydrogen as the carrier gas.

-

A sample containing a racemic or enantiomerically enriched mixture of α-ylangene.

-

High-purity solvent (e.g., n-hexane) for sample dilution.

3. GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C (for FID)

-

Carrier Gas Flow Rate: 1 mL/min (Helium)

-

Split Ratio: 1:100

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp 1: Increase to 130°C at a rate of 1°C/min.

-

Ramp 2: Increase to 200°C at a rate of 2°C/min, hold for 3 minutes[9].

-

-

Injection Volume: 0.1 µL

4. Sample Preparation:

-

Dilute the this compound-containing sample in n-hexane to an appropriate concentration (e.g., 1:100 v/v)[9].

5. Data Analysis:

-

The two enantiomers will elute at different retention times. The peak area of each enantiomer can be used to determine the enantiomeric ratio and enantiomeric excess (ee).

Below is a DOT script for a Graphviz diagram illustrating the general workflow for chiral GC analysis.

Caption: Workflow for the chiral GC separation of this compound enantiomers.

Biological and Pharmacological Properties

While ylang-ylang essential oil, which contains this compound, is known to possess various biological activities including antimicrobial, anti-inflammatory, and insect-repellent properties, there is a significant lack of research into the specific biological and pharmacological effects of the individual enantiomers of α-ylangene.

It is well-established in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer). This difference in activity arises from the stereospecific interactions with chiral biological targets such as receptors and enzymes.

Given the absence of specific data for this compound enantiomers, a logical relationship can be inferred based on the general principles of stereopharmacology. The diagram below illustrates this concept.

Caption: Hypothetical differential binding of this compound enantiomers to a biological target.

Spectroscopic Data

In an achiral solvent, enantiomers exhibit identical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra[10][11]. This is because these spectroscopic techniques measure properties that are independent of the molecule's interaction with a chiral environment. To differentiate enantiomers using NMR, a chiral resolving agent or a chiral solvent must be used to induce the formation of diastereomeric complexes, which will have distinct NMR spectra[12].

Conclusion and Future Directions

This technical guide has summarized the current knowledge on the enantiomeric forms of this compound. While some physicochemical properties of (+)-α-ylangene are known, there is a significant lack of data for its (-)-enantiomer. Furthermore, the distinct biological activities and pharmacological profiles of the individual enantiomers remain largely unexplored.

For researchers and professionals in drug development, the potential for stereospecific biological activity of this compound enantiomers presents an area ripe for investigation. Future research should focus on:

-

The enantioselective synthesis of both (+)- and (-)-α-ylangene to obtain pure standards for analysis.

-

A thorough characterization of the physicochemical properties of (-)-α-ylangene.

-

In-depth studies to elucidate the specific biological targets and pharmacological effects of each enantiomer.

-

Investigation into the potential therapeutic applications of the individual enantiomers, leveraging any observed differences in their biological activity.

Such research will be crucial in unlocking the full potential of this compound and its enantiomers in various scientific and commercial applications.

References

- 1. This compound | C15H24 | CID 20055075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. This compound [webbook.nist.gov]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. scent.vn [scent.vn]

- 6. alpha-ylangene, 14912-44-8 [thegoodscentscompany.com]

- 7. scispec.co.th [scispec.co.th]

- 8. Studies on a new route to (±)-copaene and (±)-ylangene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. ioc.kit.edu [ioc.kit.edu]

- 11. mdpi.com [mdpi.com]

- 12. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Diverse Bioactivities of Sesquiterpenoids: A Technical Review for Drug Discovery

Abstract

Sesquiterpenoids, a vast and structurally diverse class of C15 isoprenoids, are pivotal secondary metabolites primarily sourced from the plant kingdom, with significant representation in the Asteraceae family, as well as in fungi and marine organisms.[1][2][3] These compounds have garnered substantial interest within the scientific and medical communities due to their wide spectrum of potent biological activities. This technical guide provides an in-depth review of the multifaceted bioactivities of sesquiterpenoids, with a particular focus on their anticancer, anti-inflammatory, neuroprotective, antimicrobial, antiviral, and insecticidal properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the therapeutic potential of these natural products. We present a consolidation of quantitative data, detailed experimental methodologies for key bioassays, and visual representations of crucial signaling pathways and experimental workflows to facilitate a deeper understanding and further investigation into this promising class of compounds.

Introduction

Sesquiterpenoids are synthesized from three isoprene units and are categorized into various structural classes, including acyclic, monocyclic, bicyclic, and tricyclic compounds.[2] A significant subgroup, the sesquiterpene lactones (SLs), is characterized by the presence of a lactone ring and is particularly abundant in the Asteraceae family.[3] The structural diversity of sesquiterpenoids is a key determinant of their wide range of biological effects.[1] Historically used in traditional medicine, these compounds are now the subject of intense scientific scrutiny to validate their therapeutic claims and elucidate their mechanisms of action at the molecular level. This review aims to bridge the gap between traditional knowledge and modern pharmacological research by providing a detailed, evidence-based resource for the scientific community.

Anticancer Activity of Sesquiterpenoids

Sesquiterpenoids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines, including breast, colon, pancreatic, and lung cancer.[2] Their anticancer mechanisms are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4]

Induction of Oxidative Stress and Apoptosis

A prominent mechanism of action for many sesquiterpene lactones is the induction of oxidative stress within cancer cells.[5] These compounds can deplete intracellular glutathione (GSH) levels, leading to an increase in reactive oxygen species (ROS).[5] Elevated ROS can, in turn, trigger the mitochondrial-dependent apoptotic pathway.[5]

-

Mitochondrial Membrane Potential (MMP) Disruption: Sesquiterpenoids can induce a decrease in MMP, a key event in the early stages of apoptosis.[6]

-

Caspase Activation: The disruption of MMP leads to the release of cytochrome c from the mitochondria, which subsequently activates a cascade of caspases, the executioners of apoptosis.

-

Nuclear Condensation: A hallmark of apoptosis, nuclear condensation, has been observed in cancer cells treated with sesquiterpenoids.

Modulation of Key Signaling Pathways

Sesquiterpenoids have been shown to modulate several signaling pathways that are frequently dysregulated in cancer:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Some sesquiterpenoids can inhibit this pathway, leading to the suppression of tumor growth.[7]

-

NF-κB Pathway: The transcription factor NF-κB plays a critical role in inflammation and cancer. Sesquiterpene lactones are potent inhibitors of NF-κB, which contributes to their anti-inflammatory and anticancer effects.[7][8]

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Modulation of this pathway by sesquiterpenoids can lead to the inhibition of cancer cell growth.[7]

-

STAT3 Pathway: The STAT3 signaling pathway is often constitutively activated in cancer cells and promotes their survival and proliferation. Sesquiterpenoids can inhibit STAT3 activation, leading to apoptosis.[7]

-

Wnt/β-catenin Pathway: Dysregulation of this pathway is implicated in the development of several cancers. Certain sesquiterpenoids have been found to interfere with this pathway.[7]

Quantitative Data on Anticancer Activity

The cytotoxic effects of various sesquiterpenoids have been quantified using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound.

| Sesquiterpenoid | Cancer Cell Line | IC50 (µM) | Reference |

| Parthenolide | Breast (MCF-7) | 5.2 | [9] |

| Dehydrocostus Lactone | Colon (HCT-116) | 12.8 | [10] |

| Alantolactone | Lung (A549) | 7.5 | [7] |

| Artemisinin | Leukemia (Molt-4) | 8.1 | [4] |

| Bigelovin | Colon (HT-29) | 3.7 | [4] |

| Britannin | Pancreatic (Panc-1) | 6.4 | [4] |

Anti-inflammatory Activity of Sesquiterpenoids

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Sesquiterpenoids, particularly sesquiterpene lactones, are potent anti-inflammatory agents.[8][10] Their primary mechanism of action involves the inhibition of the NF-κB signaling pathway.[8][11]

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2). Sesquiterpene lactones can directly interact with and inhibit the IKK complex, thereby preventing the activation of NF-κB.

Caption: Inhibition of the NF-κB pathway by sesquiterpenoids.

Reduction of Pro-inflammatory Mediators

By inhibiting the NF-κB pathway, sesquiterpenoids effectively reduce the production of key pro-inflammatory mediators:

-

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation. Sesquiterpenoids suppress iNOS expression, thereby lowering NO levels.

-

Prostaglandin E2 (PGE2): PGE2 is a key mediator of inflammation and pain, produced by the action of COX-2. Sesquiterpenoids inhibit COX-2 expression.

-

Tumor Necrosis Factor-alpha (TNF-α): This pro-inflammatory cytokine plays a central role in systemic inflammation. Sesquiterpenoids decrease its production.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of sesquiterpenoids are often quantified by measuring the inhibition of pro-inflammatory mediator production in cell-based assays.

| Sesquiterpenoid | Cell Line | Stimulant | Parameter Measured | Inhibition (%) / IC50 (µM) | Reference |

| Parthenolide | RAW 264.7 | LPS | NO Production | IC50: 3.5 | [9] |

| Dehydrocostus Lactone | THP-1 | IL-6 | STAT3 Phosphorylation | Significant Inhibition | [10] |

| Talaminoid A | BV-2 | LPS | NO Production | IC50: 5.79 | [12] |

| Triptofordin C-2 | - | - | TNF-α Production | - | [13] |

| (-)-Cucumin H | - | - | Anti-inflammatory | Exhibited activity | [9] |

Neuroprotective Activity of Sesquiterpenoids

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by chronic neuroinflammation and oxidative stress. Sesquiterpenoids have emerged as promising neuroprotective agents due to their anti-inflammatory and antioxidant properties.[9][14]

Attenuation of Neuroinflammation

Microglia are the resident immune cells of the central nervous system. In neurodegenerative diseases, microglia become chronically activated, releasing pro-inflammatory and neurotoxic factors. Sesquiterpenoids can suppress microglial activation by inhibiting the NF-κB pathway, thereby reducing the production of neurotoxic mediators like NO, PGE2, and TNF-α.[15][16]

Antioxidant Effects

Oxidative stress is a major contributor to neuronal damage. Some sesquiterpenoids can scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes through the activation of the Nrf2/HO-1 signaling pathway.[14]

Quantitative Data on Neuroprotective Activity

The neuroprotective effects of sesquiterpenoids are often assessed by their ability to protect neuronal cells from damage induced by inflammatory stimuli or toxins.

| Sesquiterpenoid | Cell Model | Insult | Protective Effect | Reference |

| Tussilago farfara sesquiterpenoids | BV-2 microglia & neuronal co-culture | LPS | Inhibition of neuronal cell death | [15][16] |

| Pichinenoids | SH-SY5Y neuroblastoma | H2O2 | Moderate neuroprotective activity | [17] |

| Nerolidol | - | - | Alleviates neuroinflammation | [14] |

| Farnesol | - | - | Modulates Nrf-2/HO-1 pathway | [14] |

Antimicrobial and Antiviral Activities

Sesquiterpenoids exhibit a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.[3][18][19][20]

Antibacterial and Antifungal Activity

Sesquiterpenoids can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species.[19][21] Their mechanisms of action are thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[20]

Antiviral Activity

Several sesquiterpenoids have demonstrated antiviral activity against a range of viruses, including herpes simplex virus (HSV), influenza virus, and hepatitis C virus (HCV).[1][3][13][22] They can interfere with various stages of the viral life cycle, such as viral entry, replication, and protein synthesis.[1][13]

Quantitative Data on Antimicrobial and Antiviral Activity

The antimicrobial activity of sesquiterpenoids is typically determined by measuring the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50).

| Sesquiterpenoid | Pathogen | MIC (µg/mL) / IC50 (µM) | Reference |

| Dehydrocostuslactone | Fusarium oxysporum | MIC: 256 mg/L | [19] |

| Cryptomeridiol | Staphylococcus aureus | Zone of inhibition: 8 mm | [19] |

| Sclerocarpic acid | Herpes Simplex Virus 1 & 2 | Exhibited antiviral activity | [23] |

| Triptofordin C-2 | Herpes Simplex Virus 1 | Selectivity Index > 10 | [13] |

| Grosheimol | Hepatitis C Virus | Potent inhibition | [22] |

Insecticidal Activity

Sesquiterpenoids play a crucial role in plant defense against herbivores and have been investigated for their potential as natural insecticides.[24][25] They can act as antifeedants, growth regulators, or toxins to a variety of insect pests.[25][26]

Mechanisms of Insecticidal Action

The insecticidal mechanisms of sesquiterpenoids are diverse and can include:

-

Antifeedant effects: Making the plant unpalatable to insects.

-

Toxicity: Directly killing the insect.

-

Growth regulation: Interfering with the insect's development.

-

Synergistic effects: Enhancing the toxicity of other compounds.[27]

Quantitative Data on Insecticidal Activity

The insecticidal activity of sesquiterpenoids is often evaluated by determining the lethal concentration (LC50) or lethal dose (LD50).

| Sesquiterpenoid | Insect Species | LC50 / LD50 | Reference |

| Nootkatone | Drosophila melanogaster (larvae) | LC50: 11.5 µmol/mL of diet | [28] |

| Nootkatone | Drosophila melanogaster (adults) | LD50: 96 µ g/adult | [28] |

| Celangulatin H | Mythimna separata | KD50: 80.24 µg/g | [27] |

| Celangulatin I | Mythimna separata | KD50: 96.29 µg/g | [27] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the bioactivity of sesquiterpenoids.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.